2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate is a complex organic compound that belongs to the class of norbornene derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, an oxoethyl group, and two azatricyclodecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate typically involves multiple steps. One common approach is the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione with various electrophiles . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applicable.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted oxoethyl derivatives .
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxoethyl group can act as a reactive site for nucleophilic attack . The azatricyclodecyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetic acid
- 4-isocyanatomethyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Uniqueness
2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. Its structure allows for a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2,6-bis(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)hexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O9/c36-23(16-4-3-5-21(14-16)35(42)43)15-44-32(41)22(34-30(39)26-19-9-10-20(13-19)27(26)31(34)40)6-1-2-11-33-28(37)24-17-7-8-18(12-17)25(24)29(33)38/h3-5,14,17-20,22,24-27H,1-2,6-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNYGPBHCOZNPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCC(C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])N5C(=O)C6C7CCC(C7)C6C5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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